molecular formula C17H17FN2O2 B2905612 2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-[(furan-2-yl)methyl]acetamide CAS No. 1241292-87-4

2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-[(furan-2-yl)methyl]acetamide

Cat. No. B2905612
M. Wt: 300.333
InChI Key: PIZLROPRIWUIMN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a propynyl group, an amino group, and a furan group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and furan groups suggests that the compound may be aromatic. The propynyl group could introduce some triple bond character into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the fluorophenyl group might undergo electrophilic aromatic substitution, and the propynyl group could be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound, such as its possible applications in medicine, materials science, or other fields. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl-prop-2-ynylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-9-20(12-14-5-7-15(18)8-6-14)13-17(21)19-11-16-4-3-10-22-16/h1,3-8,10H,9,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZLROPRIWUIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(C=C1)F)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-[(furan-2-yl)methyl]acetamide

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